molecular formula C22H30ClN3O4 B1193868 YD277

YD277

Cat. No.: B1193868
M. Wt: 435.949
InChI Key: QLZYWUJZDBTGDC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YD277 is a novel small molecule derived from ML264, a KLF5 inhibitor that elicits cytotoxic effects in colon cancer cell lines. Krüpple-like factor 5 (KLF5) is a promising therapeutic target for TNBC. This compound significantly induced G1 cell cycle arrest and apoptosis in MDA-MB-231 and MDA-MB-468 TNBC cells, independent of KLF5 inhibition. This compound also reduced the protein expression levels of Cyclin D1, Bcl2 and Bclxl and promoted the expression of p21 and p27. This compound (15 mg/kg) significantly suppressed the growth of MDA-MB-231 tumor xenografts in nude mice. These findings indicate that this compound is a promising chemotherapeutic candidate for TNBC. Triple-negative breast cancer (TNBC) is an aggressive malignancy with poor clinical outcomes

Properties

Molecular Formula

C22H30ClN3O4

Molecular Weight

435.949

IUPAC Name

tert-butyl (E)-4-(2-(3-(3-chlorophenyl)acrylamido)-N-methylacetamido)piperidine-1-carboxylate

InChI

InChI=1S/C22H30ClN3O4/c1-22(2,3)30-21(29)26-12-10-18(11-13-26)25(4)20(28)15-24-19(27)9-8-16-6-5-7-17(23)14-16/h5-9,14,18H,10-13,15H2,1-4H3,(H,24,27)/b9-8+

InChI Key

QLZYWUJZDBTGDC-CMDGGOBGSA-N

SMILES

O=C(N1CCC(N(C(CNC(/C=C/C2=CC=CC(Cl)=C2)=O)=O)C)CC1)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YD277;  YD-277;  YD 277.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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